Cas no 79-15-2 (n-Bromoacetamide)

n-Bromoacetamide is a brominating agent widely used in organic synthesis for selective bromination reactions. It offers precise control over electrophilic bromination, particularly for alkenes, ketones, and aromatic compounds, while minimizing side reactions. The compound is valued for its stability under ambient conditions, ease of handling, and consistent reactivity. Its solid form ensures accurate dosing and reduced volatility compared to liquid brominating agents. n-Bromoacetamide is commonly employed in pharmaceutical intermediates, agrochemicals, and fine chemical production, where selective functionalization is critical. The reagent’s compatibility with various solvents and moderate reaction conditions further enhances its utility in complex synthetic pathways.
n-Bromoacetamide structure
n-Bromoacetamide structure
Product Name:n-Bromoacetamide
CAS No:79-15-2
MF:C2H4BrNO
MW:137.96325969696
MDL:MFCD00037097
CID:34161
PubChem ID:87563551
Update Time:2025-05-19

n-Bromoacetamide Chemical and Physical Properties

Names and Identifiers

    • N-bromoacetamide
    • N-BROMOACETAMIDE MONOHYDRATE, CRYST.
    • Acetamide,N-bromo
    • EINECS 201-181-0
    • Lopac-B-2377
    • N-bromo-acetamide
    • NBA
    • Acetobromamide
    • Acetamide, N-bromo-
    • 0AQ6MWH7ZB
    • VBTQNRFWXBXZQR-UHFFFAOYSA-N
    • sJYHIabIKTp@
    • N-Bromoacetamide, powder
    • Lopac0_000191
    • HMS3260H03
    • Tox21_500191
    • 6847AF
    • LP00191
    • FCH3459524
    • HCH0026837
    • NCGC0026087
    • N-Bromoacetamide (ACI)
    • n-Bromoacetamide
    • MDL: MFCD00037097
    • Inchi: 1S/C2H4BrNO/c1-2(5)4-3/h1H3,(H,4,5)
    • InChI Key: VBTQNRFWXBXZQR-UHFFFAOYSA-N
    • SMILES: O=C(C)NBr
    • BRN: 969346

Computed Properties

  • Exact Mass: 136.94800
  • Monoisotopic Mass: 136.948
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 0
  • Complexity: 44.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.1
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • Color/Form: Needle like colorless to light yellow crystals
  • Density: 1.7000 (rough estimate)
  • Melting Point: 105.0 to 109.0 deg-C
  • Refractive Index: 1.4740 (estimate)
  • Water Partition Coefficient: Soluble in water.
  • PSA: 29.10000
  • LogP: 0.82330
  • Merck: 1398
  • Sensitiveness: Sensitive to heat \ light \ humidity
  • Solubility: Soluble in hot water, soluble in ether \ benzene

n-Bromoacetamide Security Information

n-Bromoacetamide Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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n-Bromoacetamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water ;  2 - 3 h, 0 - 5 °C
Reference
K3PO4-catalyzed regiospecific bromoamidation of β,β-dicyanostyrene derivatives with N-bromoacetamide (NBA)
Chen, Zhanguo; Li, Yanan; Zhou, Jimei; Wang, Dan; Ge, Miao, Chemical Research in Chinese Universities, 2014, 30(2), 266-271

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water ;  0 - 5 °C; 2 - 3 h, cooled
Reference
One-pot synthesis of 2-oxazolines from ethyl α-cyanocinnamate derivatives with N-bromoacetamide
Chen, Zhanguo; Wen, Hua; Li, Wenli; Zhou, Jimei; Hu, Junli; et al, Journal of Heterocyclic Chemistry, 2014, 51(3), 794-802

Production Method 3

Reaction Conditions
Reference
Product class 13: N-heteroatom-substituted alkanamides
Blakemore, P. R., Science of Synthesis, 2005, 21, 833-905

Production Method 4

Reaction Conditions
Reference
Product subclass 3: sodium halides and sodium cyanide
Krapcho, A. Paul, Science of Synthesis, 2006, 8, 925-1010

Production Method 5

Reaction Conditions
Reference
Preparation of C4-C5 isoolefins
, USSR, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water
Reference
N-Bromoacetamide
Oliveto, Eugene P.; Gerold, Corinne, Organic Syntheses, 1951, 31, 17-18

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Bromine ;  2.5 h, 0 - 5 °C
Reference
A peptide bromoiodinane approach for asymmetric bromolactonization
Whitehead, Daniel C.; Fhaner, Matthew; Borhan, Babak, Tetrahedron Letters, 2011, 52(18), 2288-2291

Production Method 8

Reaction Conditions
1.1 Reagents: Bromine ;  0 - 5 °C
1.2 Reagents: Potassium hydroxide ;  0 - 5 °C; 2 - 3 h, 0 - 5 °C
1.3 Reagents: Sodium chloride Solvents: Chloroform ;  heated
Reference
K3PO4-Catalyzed Regiospecific Aminobromination of β-Nitrostyrene Derivatives with N-Bromoacetamide as Aminobrominating Agent
Chen, Zhan-Guo; Wang, Yun; Wei, Jun-Fa; Zhao, Peng-Fei; Shi, Xian-Ying, Journal of Organic Chemistry, 2010, 75(6), 2085-2088

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water
Reference
Electronic effects on the regio- and enantioselectivity of the asymmetric aminohydroxylation of O-substituted 4-hydroxy-2-butenoates
Chuang, Chih-Yuan; Vassar, Victor C.; Ma, Zuping; Geney, Raphael; Ojima, Iwao, Chirality, 2002, 14, 151-162

Production Method 10

Reaction Conditions
Reference
Hydrogenation of phenylacetylene and isoprene on Raney nickel catalysts in a hexane-water emulsion
Muratova, V. I.; Kabiev, T. K.; Sokol'skii, D. V., Osn. Organ. Sintez i Neftekhimiya, 1987, (23), 5-15

Production Method 11

Reaction Conditions
Reference
Procedure for the preparation of tertiary olefins
, Federal Republic of Germany, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Bromine Solvents: Water
Reference
Homolytic displacement at carbon centers. XII. Regiospecific formation of N-allyl and N-cyclopropylcarbinyl sulfonamides and of allyl and cyclopropyl halides in the reaction of N-halo compounds with organocobaloximes
Johnson, Michael D.; Lampman, Gary M.; Koops, Roger W.; Das Gupta, B., Journal of Organometallic Chemistry, 1987, 326(2), 281-8

Production Method 13

Reaction Conditions
Reference
Catalyst and process for dehydrating 2-alcohols
, European Patent Organization, , ,

Production Method 14

Reaction Conditions
1.1 Solvents: Acetone ;  10 h, rt
Reference
Synthesis of 2-oxazolines from ethyl α-cyanocinnamate derivatives with acetamide and N-bromosuccinimide
Chen, Zhan-guo; Xia, Wei; Wen, Hua; Wang, Dan; Li, Ya-nan; et al, Chemical Research in Chinese Universities, 2013, 29(4), 699-705

Production Method 15

Reaction Conditions
1.1 Solvents: Acetone ;  10 h, rt
Reference
K3PO4-catalyzed regiospecific aminobromination of β-nitrostyrene derivatives with acetamide and NBS
Chen, Zhanguo; Zhou, Jimei; Wang, Yun; Li, Wenli, Huaxue Xuebao, 2011, 69(23), 2851-2858

n-Bromoacetamide Raw materials

n-Bromoacetamide Preparation Products

n-Bromoacetamide Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:79-15-2)N-Bromoacetamide
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Quantity:25KG,200KG,1000KG
Purity:99%
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Amadis Chemical Company Limited
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(CAS:79-15-2)n-Bromoacetamide
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:47
Price ($):1065.0/334.0/152.0
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Additional information on n-Bromoacetamide

Introduction to n-Bromoacetamide (CAS No. 79-15-2)

n-Bromoacetamide, with the chemical formula C₃H₅BrNO, is a significant compound in the field of organic synthesis and pharmaceutical research. Its CAS number, CAS No. 79-15-2, identifies it as a well-characterized substance with a broad range of applications. This compound is particularly valued for its role as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.

The molecular structure of n-Bromoacetamide consists of an acetamide group attached to a bromine atom. This unique configuration makes it a versatile reagent in chemical transformations, such as nucleophilic substitution reactions, which are crucial in the development of new drugs. The presence of the bromine atom enhances its reactivity, allowing for further functionalization and the creation of more complex molecules.

In recent years, n-Bromoacetamide has garnered attention in the pharmaceutical industry due to its potential applications in drug discovery and development. Researchers have explored its utility in synthesizing novel compounds that exhibit promising biological activities. For instance, studies have shown that derivatives of n-Bromoacetamide can serve as inhibitors of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.

One notable area of research involves the use of n-Bromoacetamide in the development of protease inhibitors. Proteases are enzymes that play a critical role in various physiological processes, and their overactivity or misregulation is associated with several diseases. By designing molecules that incorporate n-Bromoacetamide as a core structure, scientists aim to develop selective protease inhibitors that can modulate these pathways effectively. Recent advancements in this field have led to the identification of several lead compounds with significant therapeutic potential.

Another exciting application of n-Bromoacetamide is in the synthesis of peptidomimetics. Peptides are short chains of amino acids that often mimic the biological activity of proteins. However, their use as therapeutics is limited by issues such as poor stability and rapid degradation in vivo. Peptidomimetics, on the other hand, are designed to overcome these limitations while retaining the desired biological activity. n-Bromoacetamide has been used to introduce modifications into peptide backbones, enhancing their stability and bioavailability.

The compound's reactivity also makes it valuable in materials science. Researchers have utilized n-Bromoacetamide to functionalize polymers and nanoparticles, creating materials with tailored properties for applications such as drug delivery systems and biosensors. These materials can be designed to release therapeutic agents in response to specific stimuli, improving treatment efficacy and reducing side effects.

In conclusion, n-Bromoacetamide (CAS No. 79-15-2) is a multifaceted compound with extensive applications across various scientific disciplines. Its role as an intermediate in organic synthesis and its potential in pharmaceutical development underscore its importance. As research continues to uncover new uses for this compound, its impact on science and technology is likely to grow even further.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:79-15-2)N-Bromoacetamide
LE7534;LE27066808
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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Amadis Chemical Company Limited
(CAS:79-15-2)n-Bromoacetamide
A839598
Purity:99%/99%/99%
Quantity:100g/25g/5g
Price ($):1065.0/334.0/152.0
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